(3-Hydroxypropyl)[(3-methyl-4-propoxyphenyl)sulfonyl]amine
Overview
Description
(3-Hydroxypropyl)[(3-methyl-4-propoxyphenyl)sulfonyl]amine is an organic compound that features both hydroxyl and sulfonyl functional groups
Mechanism of Action
Mode of Action
It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes are areas of ongoing research.
Biochemical Pathways
It is known that the compound can be involved in various biochemical reactions, potentially affecting multiple pathways
Pharmacokinetics
Information on how the compound is absorbed, distributed within the body, metabolized, and excreted is limited . These properties are crucial for understanding the compound’s bioavailability and its potential as a therapeutic agent.
Result of Action
It is hypothesized that the compound may induce changes at the molecular and cellular levels, potentially affecting various biological processes
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(3-hydroxypropyl)-3-methyl-4-propoxybenzenesulfonamide. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . Understanding these influences is crucial for optimizing the use of the compound in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxypropyl)[(3-methyl-4-propoxyphenyl)sulfonyl]amine typically involves multiple steps. One common method includes the reaction of 3-methyl-4-propoxybenzenesulfonyl chloride with 3-hydroxypropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxypropyl)[(3-methyl-4-propoxyphenyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: The major product would be a ketone or aldehyde derivative.
Reduction: The major product would be a sulfide derivative.
Substitution: The major products would depend on the substituent introduced, such as alkyl or acyl derivatives.
Scientific Research Applications
(3-Hydroxypropyl)[(3-methyl-4-propoxyphenyl)sulfonyl]amine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (3-Hydroxypropyl)[(3-methyl-4-methoxyphenyl)sulfonyl]amine
- (3-Hydroxypropyl)[(3-methyl-4-ethoxyphenyl)sulfonyl]amine
- (3-Hydroxypropyl)[(3-methyl-4-butoxyphenyl)sulfonyl]amine
Uniqueness
(3-Hydroxypropyl)[(3-methyl-4-propoxyphenyl)sulfonyl]amine is unique due to its specific combination of functional groups and the length of the propoxy chain
Properties
IUPAC Name |
N-(3-hydroxypropyl)-3-methyl-4-propoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S/c1-3-9-18-13-6-5-12(10-11(13)2)19(16,17)14-7-4-8-15/h5-6,10,14-15H,3-4,7-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBKHIKSGFLBOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCCCO)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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